molecular formula C7H13N3O2S B14368146 2-(2-Carbamothioylhydrazinylidene)-3,3-dimethylbutanoic acid CAS No. 91912-92-4

2-(2-Carbamothioylhydrazinylidene)-3,3-dimethylbutanoic acid

Cat. No.: B14368146
CAS No.: 91912-92-4
M. Wt: 203.26 g/mol
InChI Key: KQVQBJYWVRAVSQ-UHFFFAOYSA-N
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Description

2-(2-Carbamothioylhydrazinylidene)-3,3-dimethylbutanoic acid is a compound that belongs to the class of hydrazinecarbothioamides It is characterized by the presence of a hydrazinecarbothioamide group attached to a dimethylbutanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Carbamothioylhydrazinylidene)-3,3-dimethylbutanoic acid typically involves the reaction of hydrazinecarbothioamide with a suitable precursor. One common method involves the condensation of hydrazinecarbothioamide with a ketone or aldehyde under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, industrial processes may incorporate advanced purification techniques such as chromatography and distillation to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(2-Carbamothioylhydrazinylidene)-3,3-dimethylbutanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce hydrazine derivatives. Substitution reactions can result in a wide range of products, including substituted hydrazinecarbothioamides .

Scientific Research Applications

2-(2-Carbamothioylhydrazinylidene)-3,3-dimethylbutanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-Carbamothioylhydrazinylidene)-3,3-dimethylbutanoic acid involves its interaction with molecular targets such as enzymes and receptors. The hydrazinecarbothioamide group can form covalent bonds with active sites of enzymes, inhibiting their activity. Additionally, the compound can interact with cellular membranes and disrupt their integrity, leading to cell death. The exact pathways involved may vary depending on the specific biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Carbamothioylhydrazinylidene)-3,3-dimethylbutanoic acid is unique due to its specific structural features, such as the dimethylbutanoic acid backbone, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2-(carbamothioylhydrazinylidene)-3,3-dimethylbutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N3O2S/c1-7(2,3)4(5(11)12)9-10-6(8)13/h1-3H3,(H,11,12)(H3,8,10,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQVQBJYWVRAVSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=NNC(=S)N)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10757538
Record name 2-(2-Carbamothioylhydrazinylidene)-3,3-dimethylbutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10757538
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91912-92-4
Record name 2-(2-Carbamothioylhydrazinylidene)-3,3-dimethylbutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10757538
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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